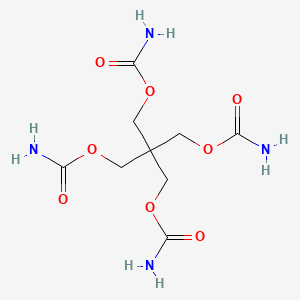

Pentaerythritol tetracarbamate

Description

Structure

3D Structure

Properties

CAS No. |

24794-44-3 |

|---|---|

Molecular Formula |

C9H16N4O8 |

Molecular Weight |

308.25 g/mol |

IUPAC Name |

[3-carbamoyloxy-2,2-bis(carbamoyloxymethyl)propyl] carbamate |

InChI |

InChI=1S/C9H16N4O8/c10-5(14)18-1-9(2-19-6(11)15,3-20-7(12)16)4-21-8(13)17/h1-4H2,(H2,10,14)(H2,11,15)(H2,12,16)(H2,13,17) |

InChI Key |

VNHRHKFZZHJVBI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COC(=O)N)(COC(=O)N)COC(=O)N)OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Pentaerythritol Tetracarbamate

Established Synthetic Routes for Pentaerythritol (B129877) Tetracarbamate

The synthesis of pentaerythritol tetracarbamate primarily involves the formation of carbamate (B1207046) functional groups from the four hydroxyl moieties of the precursor, pentaerythritol.

Direct carbamoylation involves the conversion of the alcohol groups of pentaerythritol into carbamates in a single conceptual step. One documented method involves the reaction of pentaerythritol with urea (B33335) in the presence of a catalyst. Research has shown that using zinc monoglycerolate as a catalyst can effectively produce this compound. monash.edu In this process, a significant molar excess of urea is typically used to drive the reaction toward completion. monash.edu The reaction is generally conducted at elevated temperatures and under reduced pressure to facilitate the removal of ammonia (B1221849), a byproduct of the reaction, which helps to shift the equilibrium towards the product. monash.edu This method represents a direct pathway from the polyol to the desired tetracarbamate. monash.edugoogleapis.com

A specific example of this methodology is detailed in the table below:

Table 1: Zinc-Catalyzed Direct Carbamoylation of Pentaerythritol with Urea| Reactants | Catalyst | Molar Ratio (Urea:Pentaerythritol) | Temperature | Pressure | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pentaerythritol, Urea | Zinc Monoglycerolate (5% wt) | 5:1 | 140°C | 40 mbar | 7 h | 74% | monash.edu |

A highly efficient and widely cited route for synthesizing this compound involves the use of chlorosulfonyl isocyanate (CSI, ClSO₂NCO). uni-muenchen.deuni-muenchen.de CSI is a very reactive isocyanate due to the strongly electrophilic carbon atom in the isocyanate group, a result of the electron-withdrawing chlorosulfonyl group. archive.orgwpmucdn.com The synthesis is a two-step process in a single pot. First, pentaerythritol is treated with four equivalents of CSI in an inert solvent, such as acetonitrile. google.com This reaction proceeds readily even at low temperatures, with the hydroxyl groups of pentaerythritol performing a nucleophilic attack on the isocyanate carbon of CSI. archive.orggoogle.com This forms a chlorosulfonyl carbamate intermediate. The second step is a simple aqueous work-up, where the chlorosulfonyl groups are hydrolyzed, leaving the stable carbamate functionalities to yield the final this compound product in high purity and yield. uni-muenchen.deacs.org

The table below summarizes typical reaction conditions found in the literature for this method.

Table 2: Synthesis of this compound using CSI| Reactants | Solvent | Temperature | Reaction Time | Work-up | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentaerythritol, Chlorosulfonyl Isocyanate | Acetonitrile | 0°C to 20°C | 1 h | Cooling with ice, addition of water | 99% | |

| Pentaerythritol, Chlorosulfonyl Isocyanate | Acetonitrile | 25°C | 2 h | Cooling with ice, addition of water | Not specified |

While the CSI route is efficient, research into alternative, potentially greener, and more economical methods continues. Base-catalyzed approaches for the carbamoylation of alcohols are known, although specific, optimized examples for pentaerythritol are less common in the literature than the CSI method. Generally, base catalysis can be employed in reactions involving alcohols and urea or organic carbonates. researchgate.net For the related synthesis of glycerol (B35011) carbonate from glycerol and urea, various catalysts, including amphoteric zinc salts that can act as Lewis acids, have been shown to be effective. mdpi.com The optimization of such reactions involves adjusting parameters like temperature, reaction time, catalyst loading, and the molar ratio of reactants to maximize yield. mdpi.com

In the context of polyol-to-polyurethane synthesis, basic catalysts are fundamental. google.com For instance, solid-base catalysts have been successfully used to synthesize carbamates from symmetrical ureas and organic carbonates, suggesting a potential pathway for polyols like pentaerythritol. researchgate.net The mechanism often involves the deprotonation of the alcohol by the base to increase its nucleophilicity towards the carbamoylating agent. The choice of base, solvent, and reaction conditions is critical to prevent side reactions and achieve high selectivity for the desired carbamate product.

Mechanistic Pathways of this compound Formation Reactions

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic protocols.

The formation of this compound proceeds through distinct intermediates depending on the synthetic route.

In the reaction with Chlorosulfonyl Isocyanate (CSI) , the mechanism is initiated by the nucleophilic attack of a hydroxyl group from pentaerythritol on the highly electrophilic carbon of the isocyanate moiety in CSI. archive.orgwpmucdn.com This is the most reactive site for nucleophilic attack. archive.org This initial step forms a tetrahedral intermediate which then rearranges to produce an N-chlorosulfonyl carbamate ester attached to the pentaerythritol backbone. This process is repeated for all four hydroxyl groups. A dipolar intermediate has been postulated in the reaction of CSI with other functional groups. archive.org The subsequent hydrolysis during aqueous work-up cleaves the sulfur-nitrogen bond, removing the sulfonyl group as sulfuric acid and leaving the final, stable carbamate group.

In the direct carbamoylation with urea , the reaction is believed to proceed via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃). nih.govplos.org The hydroxyl groups of pentaerythritol then add to the isocyanic acid in a nucleophilic addition reaction to form the carbamate. When a zinc catalyst is used, such as in the reaction of glycerol with urea, the mechanism is thought to involve the formation of a zinc-glycerolate complex, Zn(C₃H₆O₃), which acts as a true catalytic species. mdpi.com Similarly, for pentaerythritol, a plausible intermediate is a zinc-coordinated urethane, which facilitates the carbamoylation steps. monash.edu

Detailed kinetic studies specifically focused on the synthesis of this compound are not extensively reported in the available literature. However, kinetic data from related reactions provide valuable insights into the probable reaction dynamics.

For syntheses involving CSI, kinetic studies on its reaction with other molecules, such as monofluoroalkenes, have shown complex pathways, including evidence for both stepwise and concerted mechanisms, as well as the formation of a pre-equilibrium complex. acs.org This suggests that the reaction with a polyol like pentaerythritol could also exhibit complex kinetics.

In catalyst-free systems, such as the synthesis of poly(oxime-urethanes), the polymerization kinetics have been studied, revealing the influence of solvent and temperature on the reaction rate. pku.edu.cn For the zinc-catalyzed synthesis of glycerol carbonate from glycerol and urea, a kinetic model was established that considered the change in the reaction system's volume, indicating the complexity of modeling such multi-phase reactions. mdpi.com These related studies underscore that the kinetics of this compound synthesis would likely depend heavily on the specific route, with factors such as catalyst activity, reactant concentration, temperature, and mass transfer (especially in heterogeneous systems) playing critical roles.

Precursor Chemistry: Research on Pentaerythritol Synthesis

Aldol Condensation and Cannizzaro Reactions in Precursor Formation

The formation of pentaerythritol proceeds in two distinct, sequential stages under aqueous alkaline conditions, often using a base like sodium hydroxide (B78521) or calcium hydroxide. google.comorgsyn.org The initial phase consists of three consecutive Aldol condensation reactions, followed by a final, decisive crossed Cannizzaro reaction to yield the stable tetra-alcohol product. doubtnut.com

Aldol Condensation Phase

The first stage of the synthesis is characterized by the repeated Aldol addition of formaldehyde (B43269) to acetaldehyde (B116499). An Aldol condensation is a reaction in which two carbonyl compounds react to form a β-hydroxy aldehyde or ketone. wikipedia.org In this specific synthesis, the process begins when a base removes an acidic α-hydrogen from acetaldehyde (CH₃CHO), creating an enolate ion. This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of a formaldehyde molecule (HCHO). Since formaldehyde lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophile in a crossed Aldol reaction. wikipedia.org

This reaction sequence occurs three times in succession, with each step adding a hydroxymethyl group (–CH₂OH) to the original acetaldehyde molecule.

First Aldol Addition: Acetaldehyde reacts with one molecule of formaldehyde to produce 3-hydroxypropanal (B37111) (pentaerythrose precursor).

Second Aldol Addition: 3-hydroxypropanal reacts with a second molecule of formaldehyde to yield 2,2-bis(hydroxymethyl)ethanal.

Third Aldol Addition: The third addition of formaldehyde results in the formation of the key intermediate, pentaerythrose, which is trimethylol acetaldehyde ((HOCH₂)₃CCHO). aldehydeepc.comdoubtnut.com

This series of Aldol condensations is typically carried out at a pH between 10 and 11. google.comgoogle.com The temperature is a critical parameter and is carefully controlled, often kept between 20-30°C during this phase to manage the exothermic nature of the reactions and prevent unwanted side reactions. google.com

Cannizzaro Reaction Phase

Once all the acetaldehyde has been consumed and converted to pentaerythrose, the reaction conditions are adjusted for the second stage. google.com This stage involves a crossed Cannizzaro reaction, a redox process where two molecules of a non-enolizable aldehyde are disproportionated in the presence of a strong base to yield a primary alcohol and a carboxylic acid. wikipedia.org

In the synthesis of pentaerythritol, the intermediate pentaerythrose, which still possesses an aldehyde group but no α-hydrogens, reacts with a fourth molecule of formaldehyde. wikipedia.org This specific type of Cannizzaro reaction, involving two different aldehydes, is termed a "crossed" Cannizzaro reaction. taylorandfrancis.com Formaldehyde serves as the reductant for pentaerythrose. wikipedia.org

The key transformations in this step are:

Pentaerythrose is reduced to pentaerythritol (C(CH₂OH)₄).

Formaldehyde is simultaneously oxidized to formic acid (HCOOH), which is immediately neutralized by the alkaline catalyst to form a formate (B1220265) salt, such as sodium formate (HCOONa). aldehydeepc.comdoubtnut.com

This final step is irreversible and drives the synthesis towards the highly stable pentaerythritol product. The Cannizzaro reaction phase is generally conducted at a slightly higher temperature, around 50-60°C, and requires a pH of at least 9 to proceed efficiently. google.comgoogle.comcdnsciencepub.com

Reaction Summary Table

| Stage | Reaction Type | Reactants | Key Intermediate/Product | Byproduct |

| 1 | Aldol Condensation (x3) | Acetaldehyde, Formaldehyde (3 eq.) | Pentaerythrose | - |

| 2 | Crossed Cannizzaro Reaction | Pentaerythrose, Formaldehyde (1 eq.) | Pentaerythritol | Sodium Formate |

Advanced Structural Elucidation and Conformational Analysis of Pentaerythritol Tetracarbamate Systems

Spectroscopic Characterization Techniques for Pentaerythritol (B129877) Tetracarbamate and its Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. For pentaerythritol tetracarbamate, a combination of high-resolution nuclear magnetic resonance spectroscopy, advanced mass spectrometry, and X-ray crystallography provides a complete picture of its molecular architecture, from connectivity to spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and purity of the compound.

In a typical ¹H NMR spectrum of this compound, the protons of the methylene groups adjacent to the carbamate (B1207046) functionality would be expected to show a distinct chemical shift. Due to the symmetry of the molecule, all eight methylene protons are chemically equivalent, which would ideally result in a single resonance. The protons of the amine groups in the carbamate moieties would also produce a characteristic signal, the position of which can be influenced by solvent and temperature.

The ¹³C NMR spectrum would provide further confirmation of the molecular structure. Key resonances would include the central quaternary carbon, the methylene carbons, and the carbonyl carbon of the carbamate group. The chemical shifts of these carbons are indicative of their electronic environment.

Illustrative NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.8 - 4.2 | Singlet | -CH₂- |

| ¹H | 4.5 - 5.5 | Broad Singlet | -NH₂ |

| ¹³C | ~45 | Singlet | Quaternary C |

| ¹³C | ~65 | Singlet | -CH₂- |

| ¹³C | ~158 | Singlet | C=O |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed. In EI-MS, the molecule is expected to undergo characteristic fragmentation patterns. The cleavage of the C-C bonds adjacent to the central quaternary carbon or the fragmentation of the carbamate groups would lead to specific fragment ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Predicted Fragmentation Patterns in Mass Spectrometry:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M+H]⁺ or [M+Na]⁺ | Molecular Ion | ESI or MALDI |

| M - 44 | Loss of CO₂ | Cleavage of carbamate |

| M - 59 | Loss of CONH₂ | Cleavage of carbamate |

| Various smaller fragments | Cleavage of C-C bonds | Multiple bond scissions |

For a molecule like this compound, X-ray crystallography would reveal the tetrahedral symmetry around the central carbon atom and the preferred conformations of the four carbamate-containing arms. Intermolecular interactions, such as hydrogen bonding between the amine and carbonyl groups of adjacent molecules, would also be elucidated, providing insight into the solid-state stability and properties of the compound.

Illustrative Crystallographic Data Table:

| Parameter | Description |

| Crystal System | The crystal system (e.g., tetragonal, monoclinic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining the conformation |

Computational Approaches to Molecular Structure and Conformation

In conjunction with experimental techniques, computational chemistry offers powerful tools to investigate the structural and dynamic properties of molecules. researchgate.net Quantum chemical calculations and molecular dynamics simulations can provide a deeper understanding of the electronic structure, conformational preferences, and flexibility of this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of this compound and to analyze its electronic structure. nih.govmdpi.com These calculations can predict molecular properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data.

Furthermore, analysis of the molecular orbitals, electron density distribution, and electrostatic potential can provide insights into the reactivity and intermolecular interactions of the molecule. The character of the chemical bonds, including the degree of covalent and ionic character, can also be quantified.

Illustrative Data from Quantum Chemical Calculations:

| Property | Calculated Value | Significance |

| Optimized Bond Lengths (e.g., C-C, C-O, C-N) | e.g., 1.54 Å, 1.35 Å, 1.47 Å | Comparison with X-ray data |

| Mulliken or NBO Charges | Atomic partial charges | Insight into reactivity and intermolecular forces |

| HOMO-LUMO Energy Gap | Energy difference | Indicator of chemical reactivity and electronic transitions |

| Vibrational Frequencies (cm⁻¹) | Predicted IR and Raman active modes | Comparison with experimental vibrational spectra |

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be employed to explore its conformational landscape and to assess the flexibility of its four arms. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them.

Investigation of Intramolecular Interactions and Stereochemical Features

A detailed investigation into the intramolecular interactions and stereochemical features of this compound would be essential to understanding its three-dimensional structure and reactivity. The central quaternary carbon atom of the pentaerythritol core dictates a tetrahedral arrangement of the four carbamate-bearing arms. Due to the free rotation around the C-C and C-O single bonds, a variety of conformations would be possible.

Intramolecular hydrogen bonding could be a key feature influencing the conformational preferences of the molecule. The N-H proton of each carbamate group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (C-O-C) can serve as hydrogen bond acceptors. The formation of intramolecular hydrogen bonds between an N-H group of one arm and a carbonyl oxygen of an adjacent arm could lead to more compact, pseudo-cyclic conformations. The likelihood and strength of such interactions would depend on the spatial orientation of the carbamate groups.

Table 1: Potential Intramolecular Hydrogen Bonding in this compound

| Donor Group | Acceptor Group | Potential Interaction |

| N-H (Carbamate) | C=O (Adjacent Carbamate) | Formation of a pseudo-six-membered ring |

| N-H (Carbamate) | C-O-C (Adjacent Carbamate) | Weaker interaction, potentially influencing torsional angles |

From a stereochemical perspective, this compound itself is achiral due to the high symmetry of the parent pentaerythritol molecule (point group S4). However, the conformational landscape could include chiral conformers. The relative energies of these conformers would be influenced by a combination of steric hindrance between the carbamate groups and the stabilizing effects of any intramolecular interactions.

Analysis of Supramolecular Assembly and Intermolecular Interactions in the Solid State

In the solid state, the supramolecular assembly of this compound would be largely governed by intermolecular hydrogen bonding. The carbamate functional group is well-known for its ability to form robust hydrogen-bonded networks. nih.govresearchgate.netnih.govresearchgate.net The N-H groups serve as excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors.

It is highly probable that in the crystalline form, this compound molecules would arrange themselves to maximize these intermolecular N-H···O=C hydrogen bonds. This could lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific packing arrangement would be influenced by the need to accommodate the bulky pentaerythritol core and to satisfy the directional preferences of the hydrogen bonds.

Table 2: Probable Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bonding | N-H | C=O | Chains, sheets, or 3D networks |

| van der Waals Forces | Alkyl chains | Alkyl chains | Close packing of molecules |

| Dipole-Dipole Interactions | C=O | C=O | Contribution to lattice energy |

In-depth Scientific Review on this compound Derivatization Unfeasible Due to Lack of Publicly Available Research

The proposed article, "Derivatization Strategies and Functional Material Design Based on this compound," was structured to explore specific chemical modifications of this compound. However, extensive searches failed to yield the necessary data to elaborate on the requested topics, including the synthesis of nitrocarbamate, polyacrylate, polymethacrylate, and fatty acid ester derivatives specifically from a this compound precursor.

The core areas where information is lacking are:

Nitrocarbamate Derivatives: There is no available literature detailing the nitration reaction pathways or selectivity for forming "pentaerythritol tetranitrocarbamate" from this compound. The existing body of research focuses heavily on the nitration of pentaerythritol's hydroxyl groups to form pentaerythritol tetranitrate (PETN), a chemically distinct nitrate (B79036) ester. The synthesis and properties of a nitrocarbamate derivative from this scaffold are not described.

Ester Derivatives: Research on polyacrylate, polymethacrylate, and fatty acid ester derivatives invariably describes their synthesis directly from the pentaerythritol core, utilizing its four hydroxyl groups. wikipedia.orgnih.goviastate.edu There is no indication in the surveyed literature that this compound is used as an intermediate or starting scaffold for these types of esterifications or polymerizations.

Macromolecular Architectures: While pentaerythritol is a classic central scaffold for creating complex macromolecular structures due to its tetrahedral geometry, there is no specific information available on the use of "this compound" for this purpose. rsc.org

A single patent document confirms the existence of a process for manufacturing this compound. However, this document does not provide further details on the compound's characterization or its subsequent use in the derivatization strategies central to the requested article's outline.

Given the strict requirement for scientifically accurate and verifiable information, and the absence of research data on the specified derivatives of this compound, it is not possible to generate the requested article. Proceeding would require speculation and fabrication of data, which falls outside the scope of factual reporting. The topics outlined represent a highly specialized and novel area of chemistry for which research findings are not currently available in the public domain.

Derivatization Strategies and Functional Material Design Based on Pentaerythritol Tetracarbamate

Research in Functional Material Applications (Excluding Prohibited Categories)

The versatile chemical nature of pentaerythritol (B129877) tetracarbamate also lends itself to a range of other functional material applications, from advanced energetic materials to additives for polymers and lubricants, and as a component in fire retardant systems.

Pentaerythritol tetranitrate (PETN) is a well-known and powerful secondary explosive. drdo.gov.in However, its sensitivity to shock and friction can be a concern in handling and storage. mta.ro Research into new energetic materials often focuses on improving thermal stability and reducing sensitivity without significantly compromising performance. nih.gov

The introduction of the carbamate (B1207046) moiety in pentaerythritol tetracarbamate offers a pathway to novel energetic materials with potentially improved safety characteristics. wikipedia.org Nitration of this compound yields pentaerythritol tetranitrocarbamate (PETNC). wikipedia.org Studies have shown that PETNC exhibits higher thermal stability and lower sensitivity to impact and friction compared to PETN. wikipedia.org The decomposition temperature of PETNC is 196 °C, which is higher than that of PETN, indicating enhanced thermal stability. wikipedia.org

Table 1: Comparison of Properties of PETNC and PETN

| Property | Pentaerythritol tetranitrocarbamate (PETNC) | Pentaerythritol tetranitrate (PETN) |

|---|---|---|

| Decomposition Temperature (°C) | 196 | 141.3 |

| Impact Sensitivity (J) | >40 | 3-7 |

| Friction Sensitivity (N) | 240 | 60-120 |

Data sourced from multiple studies for comparative purposes. drdo.gov.inwikipedia.org

The enhanced stability of PETNC can be attributed to the electronic effects of the nitrocarbamate group, which differs from the nitrate (B79036) ester group in PETN. This line of research demonstrates the potential of using this compound as a scaffold for designing safer and more stable energetic materials.

Pentaerythritol and its derivatives are extensively used in the polymer and resin industry. koyonchem.comzbaqchem.com For instance, pentaerythritol is a key component in the production of alkyd resins, where it acts as a crosslinking agent, imparting durability and hardness to coatings. jdlubricant.com It is also used in the synthesis of polyurethanes and as a co-monomer in the production of polyesters. zbaqchem.com

This compound, with its four carbamate groups, can also be envisioned as a valuable component in polymer and resin systems. The carbamate functionality can participate in various chemical reactions, allowing it to be incorporated into polymer backbones or to act as a crosslinker. For example, it could be used in the formulation of polyurethane coatings and foams, potentially enhancing their mechanical properties and thermal stability. The presence of the carbamate linkages may also improve the adhesion of the resulting polymers to various substrates.

The excellent thermal and oxidative stability of pentaerythritol esters makes them highly suitable for use as base oils in high-performance synthetic lubricants. google.comjdlubricant.comsooperarticles.com These lubricants are employed in demanding applications such as aviation turbine oils and environmentally friendly hydraulic fluids. wikipedia.org Pentaerythritol esters can also function as additives to enhance the lubricity and anti-wear properties of other base oils. google.com

While direct research on this compound as a lubricant is limited, the inherent properties of the pentaerythritol core suggest its potential in this area. The carbamate groups could be modified with long alkyl chains to create ester-like structures with lubricating properties. The polarity of the carbamate group might also contribute to improved surface adhesion and film-forming characteristics, which are desirable in lubricant applications. Further research is needed to explore the synthesis and performance of such derivatives as lubricant base stocks or additives.

Pentaerythritol is a well-established component in intumescent fire retardant systems. consensus.appkoyonchem.comresearchgate.net In these systems, it acts as a carbon source, or "charring agent." Upon heating, pentaerythritol decomposes to form a stable, insulating layer of char, which protects the underlying material from the heat of the fire. puerchemical.com

Theoretical and Computational Chemistry of Pentaerythritol Tetracarbamate Systems

Electronic Structure Calculations Using Density Functional Theory (DFT) and Ab Initio Methods

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For pentaerythritol (B129877) tetracarbamate, methods like Density Functional Theory (DFT) and ab initio calculations provide a quantum mechanical framework to examine its behavior at the atomic level. These calculations are crucial for predicting a range of molecular properties from the ground state electron distribution.

Molecular reactivity descriptors derived from DFT and ab initio calculations serve as powerful tools to predict the chemical behavior of pentaerythritol tetracarbamate. These descriptors are based on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as χ² / (2η).

While specific DFT studies on this compound are not extensively available in public literature, the application of these methods to similar molecules demonstrates their predictive power. For instance, calculations on related energetic materials often utilize functionals like B3LYP with various basis sets to determine these reactivity parameters.

Table 1: Hypothetical Molecular Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | - | -0.28 |

| LUMO Energy | ELUMO | - | 0.05 |

| Ionization Potential | I | -EHOMO | 0.28 |

| Electron Affinity | A | -ELUMO | -0.05 |

| Electronegativity | χ | (I + A) / 2 | 0.115 |

| Chemical Hardness | η | (I - A) / 2 | 0.165 |

| Global Softness | S | 1 / η | 6.06 |

| Electrophilicity Index | ω | χ² / (2η) | 0.040 |

Note: The values in this table are illustrative and would require specific computational studies on this compound for validation.

Understanding the charge distribution within the this compound molecule is essential for explaining its polarity, intermolecular interactions, and reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom. NBO analysis, in particular, provides a detailed picture of the bonding, including the hybridization of atomic orbitals and the delocalization of electron density.

The electrostatic potential (ESP) surface is another critical tool, which maps the electrostatic potential onto the molecule's electron density surface. This visualization helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. For this compound, the carbonyl oxygen and amine nitrogen atoms of the carbamate (B1207046) groups are expected to be regions of negative potential, while the hydrogen atoms of the amine groups would exhibit positive potential.

Molecular Dynamics Simulations for Condensed Phase Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of this compound in the solid and liquid states.

The arrangement of molecules in a crystal lattice significantly influences the material's physical properties. Crystal structure prediction (CSP) methods, often combined with MD simulations, can be used to identify stable crystal packing arrangements for this compound. These methods explore a vast landscape of possible crystal structures to find those with the lowest lattice energy.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration for pharmaceuticals and materials science. Computational screening can predict the likelihood of polymorphism in this compound by identifying multiple crystal structures with similar low energies. Studies on the closely related pentaerythritol and its derivatives have successfully used these approaches to understand their crystal packing and mechanical properties.

In the condensed phase, the behavior of this compound is governed by intermolecular forces. MD simulations can quantify the strength and nature of these interactions, such as hydrogen bonds and van der Waals forces. In the solid state, the carbamate groups are likely to form a network of hydrogen bonds, which would be a dominant factor in the crystal's stability and mechanical properties.

In the liquid state, MD simulations can reveal information about the local structure and dynamics. The radial distribution function (RDF) is a key output from these simulations, providing insight into the average distance and coordination number of neighboring molecules. This information is crucial for understanding properties like viscosity and diffusion. While specific MD studies on liquid this compound are scarce, simulations of similar polyatomic molecules demonstrate the utility of this approach in characterizing liquid-state behavior.

Development of Structure-Reactivity and Structure-Property Relationship Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For this compound and its derivatives, these models can be developed to predict various properties without the need for extensive experimental testing.

The development of a QSAR or QSPR model involves several steps:

Data Collection: Gathering a dataset of molecules with known activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity or property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, QSPR models could be developed to predict properties such as melting point, solubility, or thermal stability based on its structural features and calculated quantum chemical descriptors. These models would be invaluable in the design of new materials with tailored properties.

Application of Machine Learning and AI in Predicting Chemical Behavior

The application of machine learning (ML) and artificial intelligence (AI) to predict the chemical behavior of specific compounds is a rapidly advancing field in theoretical and computational chemistry. For this compound, direct and extensive research leveraging these technologies is still in its nascent stages. However, the foundational principles and methodologies established for similar polymeric and organic compounds provide a clear roadmap for future investigations into its properties and behavior. The primary focus of such applications would be to develop predictive models for various physicochemical properties, thereby accelerating research and development while reducing the reliance on time-consuming and costly experimental methods.

The potential for ML and AI in this context lies in their ability to learn from large datasets of chemical information and identify complex, non-linear relationships between molecular structures and their macroscopic properties. For this compound, this could involve predicting its thermal stability, mechanical properties, degradation pathways, and interaction with other substances.

Predictive Modeling of Physicochemical Properties

Machine learning models can be trained on datasets containing the molecular structures and experimentally determined properties of a range of carbamate-containing molecules and polymers. By representing the molecular structure of this compound through various molecular descriptors or fingerprints, these trained models can then predict its properties.

Table 1: Illustrative Data for Machine Learning Model Training

| Molecular Descriptor | Property 1 (e.g., Decomposition Temperature °C) | Property 2 (e.g., Tensile Strength, MPa) |

| Molecular Weight | 250 | 50 |

| Number of H-bond donors | 280 | 65 |

| Polar Surface Area | 265 | 58 |

| ... | ... | ... |

This table is for illustrative purposes to show the type of data that would be used. Actual values would be derived from experimental data on a range of related compounds.

Research Findings from Analogous Systems

While specific studies on this compound are limited, research on other polymeric systems, including polyurethanes and other polycarbamates, has demonstrated the successful application of ML. For instance, models have been developed to predict the glass transition temperature, thermal conductivity, and tensile strength of polymers based on their monomeric structures and processing conditions. These studies often employ techniques like artificial neural networks (ANNs), support vector machines (SVMs), and random forests. The insights gained from these studies can be extrapolated to suggest potential research directions for this compound.

The future of AI in the study of this compound could involve more sophisticated applications such as:

Generative Models: AI could be used to design novel derivatives of this compound with enhanced properties. By training a generative model on a vast chemical space, it could propose new molecular structures that are optimized for specific applications.

Reaction Prediction: AI models could predict the outcomes of synthetic reactions involving this compound, including potential side products and optimal reaction conditions.

Material Discovery: By integrating ML models with high-throughput virtual screening, it may be possible to rapidly identify new formulations or composites containing this compound with desired material characteristics.

Table 2: Potential Machine Learning Applications for this compound

| Application Area | Machine Learning Technique | Predicted Behavior/Property |

| Property Prediction | Artificial Neural Networks, Random Forest | Thermal stability, mechanical strength, solubility |

| Material Design | Generative Adversarial Networks (GANs) | Novel derivatives with tailored properties |

| Synthesis Planning | Recurrent Neural Networks (RNNs) | Optimal reaction pathways and conditions |

Environmental Transformation and Remediation Research Chemical and Biochemical Focus

Biotic Transformation Pathways and Microbial Degradation Processes

Enzymatic Bioremediation Mechanisms and Enzyme Characterization

Without dedicated research into these areas, a scientifically accurate and informative article strictly adhering to the requested outline for pentaerythritol (B129877) tetracarbamate cannot be generated at this time. Future research would be necessary to elucidate the environmental behavior and potential remediation strategies for this compound.

Advanced Analytical Methodologies for Research on Pentaerythritol Tetracarbamate

Advanced Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of pentaerythritol (B129877) tetracarbamate, allowing for the separation of the target compound from a complex matrix of reactants, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like polycarbamates. s4science.at The development of a robust HPLC method is essential for the accurate quantification and purity assessment of pentaerythritol tetracarbamate.

A typical HPLC method for carbamate (B1207046) analysis involves reversed-phase chromatography. epa.gov The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The composition of the mobile phase, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. s4science.atepa.gov

Detection can be accomplished using a variety of detectors. A Diode Array Detector (DAD) or a UV-Vis detector can be employed if the carbamate possesses a suitable chromophore. nih.gov For compounds lacking a strong chromophore, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be more appropriate. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. However, the analysis of carbamates by GC-MS can be challenging due to their thermal lability. scispec.co.th Direct injection of this compound into a hot GC inlet may lead to decomposition, making accurate quantification difficult. mdpi.com

To overcome this limitation, derivatization is often employed to convert the carbamates into more thermally stable and volatile analogs. scispec.co.th A common derivatization technique for compounds with active hydrogens is silylation. For carbamates, in-port derivatization techniques like flash alkylation have also been successfully used. scispec.co.th

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for confident identification of the target compound and any related volatile impurities. scispec.co.th

Table 2: Example GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C (with flash alkylation derivatizing agent) |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This table provides an example of GC-MS conditions that would be suitable for the analysis of a derivatized, thermally stabilized form of this compound.

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates

In-situ spectroscopic techniques are invaluable for gaining a real-time understanding of reaction kinetics, mechanisms, and the formation of transient intermediates during the synthesis of this compound. spectroscopyonline.com These methods allow for the monitoring of the reaction as it occurs, without the need for sample withdrawal. youtube.com

Mid-infrared (IR) and Raman spectroscopy are particularly well-suited for this purpose. spectroscopyonline.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by monitoring the characteristic vibrational bands of their functional groups. For example, during the synthesis of this compound from pentaerythritol and an isocyanate, FTIR could be used to monitor the disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of the characteristic carbamate carbonyl and N-H bands. nih.gov

This real-time data allows for the precise determination of reaction endpoints, the identification of optimal reaction conditions, and the detection of any unforeseen side reactions or intermediates. spectroscopyonline.com

Development of Methodologies for Purity Assessment and Impurity Profiling in Research Samples

The purity of a research sample of this compound is critical for the accurate interpretation of experimental results. A comprehensive purity assessment involves the identification and quantification of any impurities present.

HPLC, as described in section 8.1.1, is a primary technique for purity assessment. By developing a validated HPLC method, the percentage purity of the main component can be determined. The high resolution of HPLC allows for the separation of closely related impurities, such as incompletely reacted pentaerythritol mono-, di-, or tri-carbamates, as well as byproducts from side reactions. researchgate.net

For a complete impurity profile, a combination of analytical techniques is often necessary. GC-MS can be used to identify any volatile impurities, while HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) can provide accurate mass measurements for the identification of unknown non-volatile impurities. osti.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for the structural elucidation of both the final product and any isolated impurities.

A systematic approach to impurity profiling involves:

Separation: Utilizing high-resolution chromatographic techniques (HPLC, GC) to separate all components of the sample.

Identification: Employing mass spectrometry (MS) and NMR to determine the chemical structures of the impurities.

Quantification: Using calibrated chromatographic methods to determine the concentration of each impurity relative to the main compound.

This thorough approach ensures a well-characterized research sample, which is fundamental for reliable scientific investigation.

Future Research Directions and Emerging Areas for Pentaerythritol Tetracarbamate Chemistry

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For pentaerythritol (B129877) tetracarbamate, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Current synthetic routes to carbamates often involve hazardous reagents like phosgene or isocyanates. nih.gov Green chemistry approaches aim to replace these with more benign alternatives. rsc.org One of the most promising green routes for carbamate (B1207046) synthesis is the direct utilization of carbon dioxide (CO2) as a C1 feedstock. rsc.orgcornell.edu This approach not only utilizes a greenhouse gas but also avoids the use of toxic chemicals. rsc.org Research in this area for pentaerythritol tetracarbamate would involve the development of efficient catalytic systems for the reaction of pentaerythritol, amines, and CO2.

Biocatalysis presents another avenue for the green synthesis of carbamates. beilstein-journals.orgnih.gov Enzymes such as lipases and esterases have shown promiscuous activity in catalyzing carbamate formation in aqueous media, offering a more environmentally friendly alternative to traditional chemical catalysts. nih.govnih.gov The application of biocatalysis to the synthesis of this compound could lead to milder reaction conditions and higher selectivity. beilstein-journals.org

Furthermore, the development of solvent-free or greener solvent-based reaction systems is a key aspect of sustainable synthesis. bohrium.com Exploring reactions in supercritical fluids or ionic liquids could reduce the environmental footprint associated with volatile organic solvents.

| Sustainable Synthesis Approach | Key Principles | Potential Advantages for this compound Synthesis |

| CO2 as a C1 Feedstock | Utilization of a renewable and abundant carbon source. rsc.orgcornell.edu | Reduces reliance on fossil fuels and mitigates greenhouse gas emissions. |

| Biocatalysis | Use of enzymes as catalysts. beilstein-journals.orgnih.gov | High selectivity, mild reaction conditions, and reduced waste generation. nih.gov |

| Solvent-Free/Greener Solvents | Minimizing or replacing hazardous organic solvents. bohrium.com | Improved process safety and reduced environmental pollution. |

| Electrochemical Methods | Using electricity to drive chemical reactions. | Avoids the use of stoichiometric hazardous reagents. acs.org |

Novel Functionalization Strategies for Tailored Material Properties

This compound serves as a versatile building block for the synthesis of polymers and other functional materials. wikipedia.org Future research will focus on novel functionalization strategies to tailor the properties of these materials for specific applications.

Post-polymerization modification is a powerful tool for introducing new functionalities into polymers derived from this compound. rsc.orgresearchgate.net "Click chemistry" reactions, such as thiol-ene and azide-alkyne cycloadditions, offer efficient and highly selective methods for attaching a wide range of functional groups to the polymer backbone. rsc.orgchemrxiv.org This allows for the precise control of material properties such as solubility, thermal stability, and biocompatibility.

The synthesis of functionalized derivatives of pentaerythritol prior to polymerization is another important strategy. researchgate.netrsc.org By introducing specific functional groups onto the pentaerythritol core, it is possible to create monomers that will impart desired properties to the resulting polymers. For example, the incorporation of long alkyl chains could enhance the hydrophobicity of the material, while the introduction of charged groups could increase its water solubility.

The development of sequence-defined polymers based on carbamate linkages is an emerging area of research. acs.orgacs.org By controlling the precise sequence of different carbamate monomers, it is possible to create materials with highly specific and complex functions, mimicking the structure and function of biological macromolecules like proteins. nih.gov

| Functionalization Strategy | Description | Potential Impact on Material Properties |

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer. rsc.orgresearchgate.net | Allows for the introduction of a wide range of functionalities and fine-tuning of properties. |

| "Click Chemistry" | A class of highly efficient and selective reactions. rsc.orgchemrxiv.org | Enables precise control over the structure and functionality of materials. |

| Functional Monomer Synthesis | Synthesis of monomers with desired functional groups. researchgate.netrsc.org | Imparts specific properties to the final polymer material. |

| Sequence-Defined Polymerization | Precise control over the monomer sequence in a polymer chain. acs.orgacs.org | Creation of materials with complex, pre-programmed functions. nih.gov |

Integration of Advanced Computational Modeling with Experimental Research

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and reaction outcomes, thus guiding experimental work.

Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms of this compound synthesis. researchgate.netnih.gov By modeling the transition states and intermediates of different reaction pathways, researchers can identify the most energetically favorable routes and design more efficient catalytic systems. nih.gov DFT can also be used to study the conformational landscape of carbamate-containing molecules, which is crucial for understanding their physical and chemical properties. acs.orgnih.gov

Molecular Dynamics (MD) simulations can be employed to investigate the macroscopic properties of polymers derived from this compound. nih.govmdpi.com By simulating the behavior of polymer chains over time, MD can predict properties such as mechanical strength, viscoelasticity, and transport properties. nih.govresearchgate.net This information is vital for the design of materials with specific performance characteristics. nih.gov

| Computational Method | Application in this compound Research | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and conformational analysis. acs.orgnih.govresearchgate.netnih.gov | Energetics of reaction pathways, molecular geometries, and electronic structures. |

| Molecular Dynamics (MD) | Prediction of macroscopic material properties. nih.govmdpi.comresearchgate.netnih.gov | Mechanical properties, thermal stability, and diffusion coefficients. |

| Machine Learning (ML) | Accelerated material design and property prediction. researchgate.nettno.nlmdpi.complasticsengineering.orgarxiv.orgtudelft.nl | Structure-property relationships and identification of promising candidate materials. mdpi.comresearchgate.net |

Interdisciplinary Research Across Materials Science, Chemical Engineering, and Environmental Chemistry

The full potential of this compound chemistry can only be realized through interdisciplinary collaborations.

In materials science , researchers will focus on developing novel polymers and composites with enhanced properties. This includes the creation of biodegradable polymers for biomedical applications and high-strength materials for engineering applications. cornell.edunih.gov The ability to tailor the properties of these materials through functionalization will be a key area of investigation.

Chemical engineering will play a crucial role in scaling up the sustainable synthesis of this compound and its derivatives. This involves the design of efficient reactors, optimization of reaction conditions, and development of cost-effective purification processes. The integration of flow chemistry techniques could lead to more efficient and safer production methods. beilstein-journals.org

| Discipline | Research Focus | Key Objectives |

| Materials Science | Development of new materials with tailored properties. | High-performance polymers, biodegradable materials, functional coatings. cornell.edunih.gov |

| Chemical Engineering | Process development and scale-up. | Efficient and sustainable production methods, reactor design, process optimization. beilstein-journals.org |

| Environmental Chemistry | Lifecycle assessment and environmental impact. | Biodegradability studies, toxicity assessment, development of recyclable materials. tudelft.nlgoogle.com |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing pentaerythritol tetracarbamate, and how can its purity be validated?

- Methodology : Synthesis typically involves carbamate group substitution on pentaerythritol’s hydroxyl groups using urea or carbamoyl chloride derivatives under controlled pH and temperature. Solvent evaporation (e.g., ethanol-based systems) is effective for crystallization .

- Purity Validation : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups, differential scanning calorimetry (DSC) to assess thermal transitions, and powder X-ray diffraction (PXRD) to verify crystallinity. Compare results with literature spectra to detect impurities .

Q. How can researchers characterize the solubility and dissolution kinetics of this compound in aqueous and organic solvents?

- Methodology : Conduct equilibrium solubility studies using shake-flask methods with HPLC or UV-Vis quantification. For dissolution kinetics, employ rotating disk experiments under physiological conditions (e.g., pH 7.4, 37°C). Statistical validation (e.g., Student’s t-test) ensures reproducibility across triplicate trials .

- Data Interpretation : Compare results with structurally similar compounds (e.g., pentaerythritol esters) to identify anomalous behavior due to carbamate group interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Avoid contact with oxidizing agents and organic acids; store in airtight containers in cool, dark environments to prevent degradation .

- PPE : Use nitrile gloves, EN 166-certified goggles, and lab coats. Conduct regular glove integrity checks .

- Waste Disposal : Incinerate via licensed facilities with flue gas scrubbing to minimize environmental release .

Advanced Research Questions

Q. How do high-pressure and thermal conditions affect the stability of this compound, and what analytical tools are suitable for such studies?

- Methodology :

- High-Pressure Stability : Use diamond anvil cells coupled with Raman spectroscopy to monitor phase transitions at pressures >10 GPa .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) and nanoscale thermal AFM to map decomposition thresholds and exothermic behavior .

Q. How can computational models predict the thermodynamic properties of this compound, and what experimental data are needed for validation?

- Methodology :

- Quantum Mechanical Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies and vaporization enthalpies. Use the Peng-Robinson equation of state for phase behavior predictions .

- Validation : Cross-check with experimental liquid-vapor equilibrium data and DSC-derived enthalpy values .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

- Methodology :

- Controlled Variable Analysis : Replicate studies while standardizing solvent purity, temperature, and agitation rates.

- Advanced Characterization : Use LC-APCI-MS to detect trace degradation products that may alter solubility profiles .

- Statistical Frameworks : Apply ANOVA or Dunnett’s test to identify outliers across datasets .

Key Considerations for Experimental Design

- Sample Purity : Prioritize recrystallization or column chromatography to minimize side-reaction byproducts .

- Cross-Disciplinary Validation : Combine spectroscopic, thermal, and computational data to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional protocols for explosive analogs, given structural similarities to PETN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.